Product packaging for 3-(Allylamino)-N-ethylpropanamide(Cat. No.:CAS No. 1040692-10-1)

3-(Allylamino)-N-ethylpropanamide

Cat. No.: B1385143
CAS No.: 1040692-10-1
M. Wt: 156.23 g/mol
InChI Key: LMSKVYLYLIBHJU-UHFFFAOYSA-N
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Description

Contextual Significance within Organic Synthesis and Chemical Research

N-substituted propanamide derivatives are valuable building blocks in organic synthesis. The amide functional group is a cornerstone of many biologically active molecules and polymers. The introduction of an allylic moiety—a group containing a carbon-carbon double bond adjacent to a methylene (B1212753) group—provides a reactive handle for a variety of chemical transformations. This makes allylic amides useful intermediates for the synthesis of more complex molecules. The allylamino group, in particular, can participate in reactions such as additions, cyclizations, and transition metal-catalyzed cross-coupling reactions.

Structural Classification and Nomenclature Considerations for Amides with Allylic and N-Substituted Alkyl Chains

Amides are classified based on the number of substituents on the nitrogen atom. bldpharm.com A primary amide has two hydrogen atoms on the nitrogen, a secondary amide has one alkyl or aryl substituent, and a tertiary amide has two substituents. bldpharm.com3-(Allylamino)-N-ethylpropanamide is a tertiary amide as the nitrogen atom of the propanamide is bonded to both an ethyl group and a 3-(allylamino)propyl group.

The nomenclature of amides follows systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). For substituted amides, the substituents on the nitrogen atom are designated with the locant "N". scbt.com In the case of This compound , the "N-ethyl" indicates an ethyl group attached to the amide nitrogen. The "3-(Allylamino)" portion of the name describes a substituent at the third position of the propanoyl chain, which is an amino group that is itself substituted with an allyl group.

Research Landscape of Allylamino and N-Ethylpropanamide Scaffolds

The research landscape for allylamino scaffolds is rich and diverse, with these moieties being incorporated into a wide array of molecules. The allylamino group is a key component in many synthetic strategies, enabling the introduction of nitrogen-containing functionalities and providing a site for further molecular elaboration.

Similarly, the N-ethylpropanamide scaffold is a common structural motif. For instance, N-Ethylpropanamide itself is a known chemical compound. The study of such simple amides provides foundational knowledge on their physical and chemical properties, which can be extrapolated to more complex derivatives.

The combination of these two scaffolds in This compound results in a molecule with potential for a range of chemical behaviors, although specific research into this compound remains limited. Its structure suggests potential applications as a monomer in polymerization, as a ligand in coordination chemistry, or as a precursor for the synthesis of other organic compounds. However, without dedicated studies, these remain theoretical possibilities.

Below is a table summarizing the key structural components of the title compound and related structures:

Compound NameMolecular FormulaKey Structural Features
This compound C8H16N2OTertiary amide, Propanamide backbone, N-ethyl group, 3-Allylamino group
N-Ethylpropanamide C5H11NOSecondary amide, Propanamide backbone, N-ethyl group
3-Amino-N-ethylpropanamide C5H12N2OPrimary amine, Secondary amide, Propanamide backbone, N-ethyl group

This data is compiled from general chemical knowledge and information on related compounds. bldpharm.comscbt.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2O B1385143 3-(Allylamino)-N-ethylpropanamide CAS No. 1040692-10-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-3-(prop-2-enylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-3-6-9-7-5-8(11)10-4-2/h3,9H,1,4-7H2,2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSKVYLYLIBHJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCNCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Chemical Transformations of 3 Allylamino N Ethylpropanamide Derivatives

Reactions Involving the Amide Functional Group

The amide bond in 3-(Allylamino)-N-ethylpropanamide derivatives, while generally stable, can undergo several important chemical reactions. These transformations allow for the modification of the nitrogen substituent, cleavage of the amide bond, or the complete exchange of the amide group.

The secondary amide nitrogen in this compound can be further substituted through N-alkylation and N-arylation reactions. These reactions are fundamental in building more complex molecular architectures.

N-Alkylation: The introduction of an alkyl group onto the amide nitrogen can be achieved under basic conditions. The reaction typically proceeds via the deprotonation of the amide N-H with a suitable base to form an amidate anion, which then acts as a nucleophile, attacking an alkyl halide. The choice of base and solvent is crucial to avoid side reactions, such as O-alkylation. Strong bases like sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are commonly employed. acsgcipr.orgnih.gov The use of alcohols as alkylating agents, often catalyzed by transition metals, presents a greener alternative, generating water as the only byproduct. chegg.com

N-Arylation: The formation of a carbon-nitrogen bond between the amide and an aryl group can be accomplished through several methods, including transition-metal-catalyzed cross-coupling reactions. Palladium- and copper-catalyzed systems are widely used for the N-arylation of secondary amides with aryl halides or pseudohalides. chegg.com Metal-free approaches have also been developed, utilizing diaryliodonium salts as the aryl source under mild conditions. researchgate.net These reactions significantly expand the accessible chemical space for derivatives of this compound.

Table 1: Representative Conditions for N-Alkylation and N-Arylation of Secondary Amides

Reaction Type Reagents and Conditions Product Type
N-Alkylation Alkyl halide, NaH, DMF Tertiary Amide
N-Alkylation Alcohol, Catalyst (e.g., Ru, Ir) Tertiary Amide
N-Arylation Aryl halide, Pd or Cu catalyst, Base Tertiary Aryl Amide
N-Arylation Diaryliodonium salt, Base Tertiary Aryl Amide

Transamidation involves the exchange of the amine component of an amide. For a derivative of this compound, this would entail reacting it with a different amine to replace the ethylamine (B1201723) moiety. These reactions can be challenging due to the stability of the amide bond but can be facilitated by catalysts. Both metal-based and metal-free catalytic systems have been developed for this purpose. For instance, iron(III) salts have been shown to catalyze the transamidation of various amides with amines. wikipedia.org Lewis acids can also promote this transformation. The reaction is typically driven to completion by using a large excess of the incoming amine or by removing the displaced amine.

Hydrolysis: The amide bond of this compound can be cleaved through hydrolysis under either acidic or basic conditions to yield 3-(allylamino)propanoic acid and ethylamine. youtube.comorganic-chemistry.org Acid-catalyzed hydrolysis typically involves refluxing the amide in an aqueous acidic solution (e.g., HCl or H₂SO₄). The reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water. Basic hydrolysis is generally carried out by heating the amide with a strong base like sodium hydroxide (B78521). In this case, the hydroxide ion directly attacks the carbonyl carbon. The resulting carboxylate is protonated in a subsequent workup step to afford the carboxylic acid. fu-berlin.de Milder, non-aqueous methods for the hydrolysis of secondary amides have also been developed. organic-chemistry.org

Amidation Pathways: The reverse of hydrolysis, amidation, is the formation of the amide bond. In the context of this compound, this would involve the reaction of 3-(allylamino)propanoic acid or its activated derivative with ethylamine. Direct condensation of the carboxylic acid and amine is possible but often requires high temperatures and results in an equilibrium mixture. More commonly, the carboxylic acid is activated using a coupling agent such as a carbodiimide (B86325) (e.g., DCC, EDC) or by converting it to a more reactive species like an acid chloride or an ester.

Transformations of the Allylic Moiety

The allyl group in this compound provides a versatile handle for a variety of chemical transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds.

The double bond of the allyl group is susceptible to a wide range of olefin functionalization reactions.

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a powerful tool for C-C bond formation. libretexts.org In the case of a this compound derivative, the allylic double bond can react with an aryl or vinyl halide (or triflate) to form a new, more substituted alkene. The reaction typically employs a palladium catalyst, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), in the presence of a base. The regioselectivity of the addition to the allyl group can be influenced by the reaction conditions and the nature of the substituents. Intramolecular Heck reactions are also possible, offering a route to cyclic structures.

Table 2: Key Parameters in the Heck Reaction of Allylamines

Parameter Description Common Examples
Catalyst Palladium(0) or Palladium(II) precursors Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄
Ligand Phosphines are commonly used PPh₃, P(o-tol)₃
Base Organic or inorganic bases Et₃N, K₂CO₃, NaOAc
Solvent Polar aprotic solvents DMF, NMP, MeCN
Aryl/Vinyl Source Halides or triflates Aryl iodides, bromides, triflates

Olefin Functionalization Reactions

Electrophilic Additions to the Alkene

The carbon-carbon double bond in the allyl group of this compound derivatives is electron-rich, making it susceptible to attack by electrophiles. youtube.com This reactivity is the basis for electrophilic addition reactions, a fundamental transformation in organic chemistry.

The general mechanism for the electrophilic addition of a hydrogen halide (HX) to an alkene involves the initial protonation of the double bond to form a carbocation intermediate, followed by the attack of the halide anion. nih.gov In the case of unsymmetrical alkenes, the regioselectivity of the addition is typically governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon atom that already has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. nih.gov For a terminal alkene like the one in this compound, this would result in the formation of a secondary carbocation.

Halogens, such as bromine (Br₂) and chlorine (Cl₂), also readily add across the double bond of alkenes. libretexts.orglibretexts.org The mechanism involves the formation of a cyclic halonium ion intermediate, which is then opened by the nucleophilic attack of the halide ion. libretexts.org This process typically results in anti-addition, where the two halogen atoms add to opposite faces of the original double bond. libretexts.orglibretexts.org The reaction is stereoselective and can lead to the formation of vicinal dihalides. libretexts.orglibretexts.org

While direct examples involving this compound are not prevalent in the literature, the principles of these reactions are well-established for a wide range of alkenes. The table below summarizes the expected products from the electrophilic addition of common reagents to an N-allyl amide derivative.

ReagentExpected Major ProductReaction Type
HBr2-Bromo-N-ethyl-3-(propylamino)propanamideHydrobromination (Markovnikov addition)
Cl₂ in CCl₄2,3-Dichloro-N-ethyl-3-(propylamino)propanamideChlorination (anti-addition)
Allylic C-H Functionalization, including Amidation

Allylic C-H functionalization represents a powerful strategy for the direct conversion of C-H bonds into new chemical bonds, bypassing the need for pre-functionalized substrates. In the context of this compound derivatives, the allylic C-H bonds are particularly reactive towards various transition metal-catalyzed transformations.

Rhodium-catalyzed allylic C-H amination has been shown to be an effective method for the intermolecular amination of olefins. nih.govpsu.eduacs.org These reactions often proceed via the formation of a π-allyl rhodium intermediate. psu.eduacs.orgchemrxiv.org The mechanism can involve an initial C-H activation step, which is often rate-determining, followed by oxidative amidation. chemrxiv.orgorganic-chemistry.org The use of specific ligands and oxidants is crucial for achieving high yields and regioselectivity. nih.govchemrxiv.org For terminal olefins, both linear and branched products can be formed, with the regioselectivity being influenced by the catalyst system and the nature of the nitrogen nucleophile. nih.govnih.gov

Palladium catalysis has also been extensively used for allylic C-H amidation. acs.orgfigshare.com These reactions can proceed with high chemo-, regio-, and stereoselectivity without the need for external ligands in some cases. acs.org Mechanistic studies suggest the formation of a π-allylpalladium intermediate through a sulfoxide-ligand-assisted allylic C-H bond cleavage. acs.org Iridium catalysts have also been developed for the branch-selective allylic C-H amidation of terminal olefins. organic-chemistry.orgnih.gov

The following table provides a conceptual overview of catalyst systems used for allylic C-H amidation of terminal olefins, which is relevant to derivatives of this compound.

Catalyst SystemNitrogen SourceKey Features
Rh(III) complexesDioxazolonesBranch-selective amidation. organic-chemistry.org
PdCl₂Tautomerizable N-heterocyclesHigh chemo-, regio-, and stereoselectivity without external ligands. acs.orgfigshare.com
Ir(III) complexesDioxazolonesBranch-selective amidation via C-H activation. organic-chemistry.orgnih.gov
Dual Visible-light/Cobalt CatalysisFree aminesDirect amination of allylic C-H bonds to afford branched amines. nih.gov
1,2-Diarylation of Alkenyl Amides

The 1,2-diarylation of alkenes is a powerful transformation that allows for the simultaneous formation of two new carbon-carbon bonds across a double bond. For alkenyl amides, such as derivatives of this compound, nickel-catalyzed methods have been developed to achieve this transformation with high regiocontrol.

A notable example is the nickel-catalyzed conjunctive cross-coupling of simple alkenyl amides with aryl iodides and aryl boronic esters. This reaction is facilitated by an electron-deficient olefin (EDO) ligand, such as dimethyl fumarate, which promotes the desired 1,2-diarylated products. This method has been successfully applied to amides derived from allyl amine, demonstrating its applicability to substrates structurally related to this compound. The reaction tolerates a range of functional groups and proceeds with excellent regiocontrol.

The proposed mechanism involves the coordination of the nickel catalyst to the alkene, followed by oxidative addition of the aryl iodide. Subsequent migratory insertion of the alkene into the nickel-aryl bond, followed by transmetalation with the aryl boronic ester and reductive elimination, yields the 1,2-diarylated product. The amide functional group plays a crucial directing role in achieving the observed regioselectivity.

Selenocyclization Reactions of Allylamides

Selenocyclization is a valuable method for the synthesis of selenium-containing heterocycles. For N-allyl amides, which are structurally analogous to derivatives of this compound, organoselenium-induced cyclization provides a route to functionalized oxazolines and other related heterocycles. researchgate.netresearchgate.net

These reactions are typically initiated by the electrophilic attack of a selenium species on the alkene double bond. The resulting seleniranium ion intermediate is then trapped intramolecularly by the amide oxygen, leading to the formation of a five-membered ring. The selenium electrophile can be generated in situ from various precursors, such as diphenyl diselenide in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). researchgate.netresearchgate.net Microwave irradiation can be employed to accelerate these reactions. researchgate.netresearchgate.net

The reaction conditions can be tuned to favor either exo or endo cyclization, leading to different ring sizes. For N-allyl amides, 5-exo-trig cyclization is common, yielding 2,5-disubstituted selenazolines or oxazolines. researchgate.net This methodology has been shown to be applicable to a range of N-allylbenzamides and related substrates. researchgate.netresearchgate.net

Selenium ReagentCo-reagent/ConditionsProduct Type
Diphenyl diselenideTBHP, MicrowaveSelenated oxazolines/thiazolines researchgate.netresearchgate.net
Woollins' ReagentHeat2,5-Disubstituted selenazolines researchgate.net
Phenylselenyl chlorideBaseSelenated lactams or iminolactones acs.org

Metal-Catalyzed Transformations

Nickel-Catalyzed C-C Bond Cleavage and Alkenyl Exchange of Allylamines

A novel transformation involving allylamines is the nickel(0)-catalyzed alkenyl exchange reaction, which proceeds via C-C bond cleavage. This reaction allows for the exchange of the alkenyl group of an allylamine (B125299) with a different alkene. This process provides a unique method for the synthesis of new allylamines without relying on the use of unstable imine substrates.

The proposed mechanism involves the coordination of the nickel(0) catalyst to the allylamine, leading to the formation of an aza-nickellacycle intermediate. This intermediate can then undergo a retro-hydroalkenylation step, cleaving the C-C bond to release an alkene and an imine complexed to the nickel. The imine can then react with a different alkene present in the reaction mixture to form a new aza-nickellacycle, which upon protonolysis, yields the new allylamine product. This reversible process allows for a dynamic exchange of the alkenyl group.

Palladium-Catalyzed Oxidations of Allylamine Derivatives

Palladium catalysts are highly effective in promoting the oxidation of allylamine derivatives. These reactions can lead to a variety of valuable products, including α-methylene-β-lactams and other functionalized amines.

One significant transformation is the palladium-catalyzed oxidative carbonylation of N-allylamines. This reaction, in the presence of carbon monoxide and an oxidant, leads to the formation of α-methylene-β-lactams. Density functional theory (DFT) calculations suggest that the reaction proceeds through a favorable four-membered-ring transition state.

Furthermore, palladium-catalyzed allylic C-H oxidation offers a direct route to functionalize the allylic position. These reactions can be performed under mild conditions, often using air or benzoquinone as the oxidant. acs.org Depending on the reaction conditions and the nucleophile present, a variety of products can be obtained, including allylic esters, ethers, and amines. acs.org The use of specific ligands, such as sulfoxides, can be crucial for achieving high selectivity. nih.gov

Catalytic SystemTransformationProduct Type
Palladium/CO/OxidantOxidative Carbonylationα-Methylene-β-lactams
Palladium/BQ/AirAllylic C-H OxidationAllylic alcohols, esters, ethers, amines acs.org
Palladium/Sulfoxide ligandAllylic C-H OxidationLinear allylic acetates
Organometallic Reactivity of Allylamino Compounds

Allylamino compounds are versatile substrates in organometallic chemistry. The allyl group can coordinate to a metal center in a η³-fashion, creating a stable π-allyl complex. youtube.com This interaction activates the allyl group for various transformations. Common reactions involving organometallic complexes include oxidative addition, reductive elimination, migratory insertion, and nucleophilic attack on a coordinated ligand. iitd.ac.inlibretexts.org

In the context of an allylamino compound, a metal can coordinate to the alkene of the allyl group. This can lead to several possible reaction pathways:

Insertion Reactions: A coordinated carbon dioxide molecule, for instance, could insert into a metal-allyl bond, as has been observed with nickel-allyl complexes. youtube.com

Nucleophilic Attack: The coordinated allyl group becomes susceptible to attack by nucleophiles. A nucleophile can add to one of the terminal carbons of the allyl moiety. youtube.com

Electrophilic Attack: Conversely, electrophiles can also attack the coordinated allyl group. youtube.com

Isomerization: Transition metals like ruthenium can catalyze the isomerization of N-allyl amides to the corresponding enamides. nih.gov This transformation is significant as enamides are valuable synthetic intermediates. nih.gov

The specific reactivity of this compound would depend on the metal catalyst used, the reaction conditions, and the presence of other reagents. The nitrogen atom of the allylamino group can also act as a ligand, potentially leading to chelation, which could influence the regioselectivity and stereoselectivity of the reactions.

Interplay Between Amide and Allylic Functional Group Reactivity

The presence of both an amide and an allylic group within the same molecule, as in this compound, introduces questions of chemoselectivity. Both functional groups can undergo a variety of transformations, and their interaction can lead to complex and potentially useful reactivity.

Chemoselectivity in Multi-Functionalized Systems

Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule. youtube.com In a molecule like this compound, the amide and the allyl group present distinct reaction sites.

Amide Reactivity: Amides are generally less reactive than other carboxylic acid derivatives. libretexts.org However, they can be reduced to amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com They can also be hydrolyzed to carboxylic acids under acidic or basic conditions. libretexts.orglibretexts.org Direct allylation of the amide carbonyl is also possible using reagents like the Schwartz reagent. nih.gov

Allyl Group Reactivity: The allyl group can undergo reactions typical of alkenes, such as addition reactions and oxidation. As mentioned earlier, it can also participate in organometallic-catalyzed reactions.

The outcome of a reaction will depend on the reagents and conditions employed. For example, a strong hydride reducing agent like LiAlH₄ would likely reduce the amide to an amine without affecting the allyl group. masterorganicchemistry.com Conversely, a reagent that specifically coordinates to the allyl group, such as certain transition metal catalysts, might leave the amide group untouched. nih.gov Some reactions have been shown to be highly chemoselective for the amide moiety even in the presence of other functional groups like esters or ketones. acs.org

Directed Transformations

The interaction between the amide and allyl groups can also be exploited for directed transformations, where one functional group influences the reactivity of the other. This can occur through intramolecular reactions or by the directing effect of one group in an intermolecular reaction.

While there is no specific literature on intramolecular reactions of this compound, related systems provide insight. For instance, amides can participate in intramolecular cyclizations to form N-heterocycles. rsc.org

A potential directed transformation in this compound could involve the nitrogen atom of the allylamino group. This nitrogen could act as a directing group in reactions involving the allyl moiety. For example, in a hydroformylation reaction, the nitrogen could coordinate to the metal catalyst, directing the addition of the formyl group to a specific carbon of the alkene.

The amide group itself can also act as a directing group. For example, in ruthenium-catalyzed isomerizations of N-allyl amides, the amide group is crucial for the reaction to proceed, leading to the formation of enamides. nih.gov It has been noted that chelation involving an amide group can stabilize intermediates in certain reactions. nih.govnih.gov

The following table summarizes potential chemoselective reactions for a molecule containing both amide and allyl functionalities:

Reagent/CatalystTarget Functional GroupPotential ProductReference
LiAlH₄AmideAmine masterorganicchemistry.com
H₂O, H⁺ or OH⁻, heatAmideCarboxylic Acid libretexts.org
Cp₂ZrHCl (Schwartz reagent)AmideAmine nih.gov
Ru catalystAllylEnamide (via isomerization) nih.gov
Transition metal catalyst + NucleophileAllylAllylic substitution product youtube.com

Polymerization Studies of Allylamino Containing Monomers

Free Radical Polymerization of Allylamine (B125299) Derivatives and Salts

Free radical polymerization is a common method for polymerizing vinyl monomers. However, for allylic monomers, including allylamine and its derivatives, this process is often complicated by degradative chain transfer. researchgate.nete3s-conferences.org This occurs when a growing polymer radical abstracts a hydrogen atom from the allyl group of a monomer molecule. This transfer reaction forms a stable, resonance-delocalized allyl radical that is less reactive and often unable to efficiently initiate a new polymer chain, leading to low polymerization rates and the formation of low molecular weight polymers or oligomers. e3s-conferences.org

To overcome these challenges, the polymerization of allylamine is frequently carried out with its inorganic acid salts, such as allylamine hydrochloride. google.comresearchgate.net The protonation of the amine group reduces the electron-donating effect, which can influence the reactivity of the allyl group. The use of specific initiators, particularly those with an azo group, has been shown to yield higher molecular weight poly(allylamine salt) polymers. google.com The polymerization is typically conducted in a solvent, and the choice of solvent can impact the resulting polymer's molecular weight. google.com For instance, polar aprotic solvents like N,N-dimethylformamide (DMF) have been noted to favor the formation of higher molecular weight polymers. google.com

The general scheme for the free radical polymerization of an allylamine salt can be represented as follows:

Table 1: General Conditions for Free Radical Polymerization of Allylamine Salts

ParameterTypical ConditionsReference
Monomer Inorganic acid salt of monoallylamine (e.g., hydrochloride) google.com
Initiator Radical initiator with an azo group google.com
Solvent Water, Polar aprotic solvents (e.g., DMF, DMSO) researchgate.netgoogle.com
Temperature 50-60 °C researchgate.netresearchgate.net

Controlled Radical Polymerization Techniques for Allyl Amides

Controlled radical polymerization (CRP) techniques offer a significant advantage over conventional free radical polymerization by allowing for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. sigmaaldrich.comcmu.edu These methods, which include Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP), have been successfully applied to a wide range of monomers. sigmaaldrich.com

While the application of CRP to allyl amides is less common than for acrylic or styrenic monomers, these techniques hold promise for overcoming the challenges associated with the free radical polymerization of allylic compounds. The key to CRP is the establishment of a dynamic equilibrium between a small concentration of active propagating radicals and a large majority of dormant species. cmu.edu This reversible deactivation process minimizes irreversible termination and transfer reactions, including the problematic degradative chain transfer in allyl systems.

For N-allylacrylamide, a related bifunctional monomer, radical polymerization has been shown to proceed via both intermolecular and intramolecular (cyclization) propagation steps, indicating the participation of both the acrylic and allylic double bonds. researchgate.net The ability to control such complex polymerization behavior would be a significant advantage of employing CRP techniques.

Electrochemical Polymerization Methods for Amide-Containing Monomers

Electrochemical polymerization offers an alternative route to the synthesis of polymers, often under mild conditions and with the ability to directly deposit a polymer film onto an electrode surface. rsc.orgresearchgate.net This method involves the generation of radical initiating species from a monomer or an initiator via an electrochemical reaction. rsc.org

For amide-containing monomers, electrochemical approaches have been explored for both polymerization and amide bond formation. researchgate.netacs.orgresearchgate.net For instance, the electrochemically-initiated radical polymerization of reactive monomers has been demonstrated using the reduction of an aromatic diazonium salt to generate initiating radicals. rsc.org This method has been successfully applied to monomers like acrylates, and could potentially be adapted for allyl amides. rsc.org

Furthermore, the electrochemical synthesis of aromatic poly(amine-amide)s has been reported, resulting in polymers with interesting electrochromic properties. acs.org These polymers can be solution-cast into films and exhibit reversible color changes upon electrochemical oxidation. acs.org This suggests that polymers derived from monomers like 3-(Allylamino)-N-ethylpropanamide, which contains both amine and amide functionalities, might also possess interesting electrochemical and optical properties.

Table 2: Electrochemical Data for Aromatic Poly(amine-amide)s

PolymerOxidation Redox Couples (E1/2, V vs Ag/AgCl)Color Change (Neutral to Oxidized)Reference
Polyamide Ic0.39-0.47, 0.64-0.72, 1.02-1.13Colorless/Pale Yellowish to Yellow and Blue acs.org
Polyamide IeAdditional reversible oxidation at 1.07Not specified acs.org

Polymer-Supported Reactions of Allylamine Derivatives

Poly(allylamine) and its derivatives are valuable as functional polymers due to the presence of reactive primary or secondary amine groups along the polymer backbone. These groups can be readily modified post-polymerization to introduce a wide variety of functional moieties.

A common approach involves the reaction of poly(allylamine), obtained from the hydrolysis of its salt, with various reagents. For example, poly(allylamine) can be reacted with acrylic compounds in a Michael addition type reaction to introduce new side chains. google.com This method allows for the synthesis of a diverse range of functional polymers from a common precursor.

Another example is the grafting of functional monomers onto surfaces or nanoparticles that have been modified to contain allylamine or related structures. In one study, N-isopropylacrylamide and another comonomer were grafted onto magnetic nanoparticles modified with 3-mercaptopropyltrimethoxysilane, which can provide a thiol group for reaction with an allyl group via thiol-ene chemistry. nih.gov Such polymer-grafted nanoparticles have applications in areas like solid-phase extraction. nih.gov

Structure-Property Relationships in Poly(allylamino)amides (focus on molecular structure)

The properties of a polymer are intrinsically linked to its molecular structure. For poly(allylamino)amides, several key structural features would be expected to influence their bulk properties.

The presence of amide groups in the polymer structure generally leads to high melting points and boiling points due to the strong intermolecular hydrogen bonding that can form between the N-H and C=O groups of adjacent chains. pressbooks.pub This hydrogen bonding also influences the solubility of the polymer. Simple amides with fewer than five or six carbon atoms are typically soluble in water. pressbooks.pub

The planarity of the amide bond, a result of resonance delocalization, imparts a degree of rigidity to the polymer backbone, which can affect its thermal and mechanical properties. youtube.com The cis/trans isomerism of the amide bond is another structural factor, with the trans conformation generally being more stable due to lower steric hindrance. youtube.com

In the context of aramids (aromatic polyamides), the rigid aromatic rings in the backbone lead to exceptional thermal stability and mechanical strength. njit.edu While poly(this compound) would be an aliphatic polyamide, the principles of how molecular structure dictates properties remain the same. The flexibility of the propyl chain, the presence of the secondary amine, and the ethyl amide substituent would all contribute to the final properties of the polymer, such as its glass transition temperature, crystallinity, and solubility.

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including atom connectivity and spatial relationships.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons, which is crucial for establishing the connectivity of the molecule. For 3-(Allylamino)-N-ethylpropanamide, the spectrum would display signals corresponding to the ethyl group, the propanamide backbone, and the allyl group. The chemical shifts are influenced by the electronic environment of the protons, and the splitting patterns arise from spin-spin coupling with adjacent protons, following the n+1 rule. scbt.comyoutube.com

The expected ¹H NMR signals for this compound are detailed below. The broad signals for N-H protons are due to hydrogen bonding and chemical exchange. msu.edu

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Ethyl Group
CH₃ ~1.1 Triplet 3H
CH₂ ~3.2 Quartet 2H
Propanamide Backbone
-NH-CH₂ -CH₂- ~2.4 Triplet 2H
-CH₂-CH₂ -NH- ~2.8 Triplet 2H
Allyl Group
=CH-CH₂ -NH- ~3.2 Doublet 2H
CH₂ =CH- ~5.1-5.2 Multiplet 2H
CH₂=CH - ~5.8-5.9 Multiplet 1H
Amine/Amide Protons
-C(=O)NH - ~7.5 Broad Singlet 1H

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within the molecule. Unlike ¹H NMR, routine ¹³C NMR spectra are typically broadband decoupled, resulting in a single sharp peak for each unique carbon atom, which simplifies the spectrum by removing C-H coupling. libretexts.org The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR, making it easier to distinguish between different types of carbon atoms, such as those in alkyl, alkene, and carbonyl groups. oregonstate.edu

The predicted chemical shifts for the eight distinct carbon atoms in this compound are outlined in the following table. The carbonyl carbon is characteristically found at the downfield end of the spectrum. libretexts.org

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Ethyl Group
C H₃ ~15
C H₂ ~35
Propanamide Backbone
C =O ~173
-NH-C H₂-CH₂- ~37
-CH₂-C H₂-NH- ~47
Allyl Group
=CH-C H₂-NH- ~52
C H₂=CH- ~117

For unambiguous assignment of ¹H and ¹³C NMR signals, especially in complex molecules, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling relationships. Cross-peaks would appear between signals of protons that are on adjacent carbons. For instance, correlations would be expected between the methyl and methylene (B1212753) protons of the ethyl group, between the two methylene groups of the propanamide backbone, and among all the protons of the allyl group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This technique would definitively link the proton assignments from the ¹H NMR spectrum to the carbon assignments from the ¹³C NMR spectrum, confirming the C-H framework of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. Specific covalent bonds vibrate at characteristic frequencies, and when the molecule is irradiated with infrared light, it absorbs energy at these frequencies.

The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups: the secondary amine, the secondary amide, and the alkene.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Predicted Absorption Range (cm⁻¹)
Secondary Amine (N-H) N-H Stretch 3300 - 3500 (moderate, sharp)
Secondary Amide (N-H) N-H Stretch 3250 - 3400 (strong)
Alkane (C-H) C-H Stretch 2850 - 3000
Amide (C=O) C=O Stretch 1630 - 1680 (strong)
Alkene (C=C) C=C Stretch 1640 - 1680 (variable)
Amide (N-H) N-H Bend 1510 - 1570

| Alkene (=C-H) | =C-H Bend | 910 - 990 (strong) |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) can measure the mass of a molecule with very high accuracy (typically to four or five decimal places). evitachem.com This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₈H₁₆N₂O), the calculated monoisotopic mass is 156.1263 Da. An HRMS analysis would measure the mass of the protonated molecular ion, [M+H]⁺. If the experimentally measured mass matches the theoretical value of 157.1335 Da (156.1263 + 1.0072), it provides definitive confirmation of the molecular formula C₈H₁₆N₂O.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Organic Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Given the likely volatility of this compound, GC-MS would be a suitable method for its identification and quantification.

In a hypothetical GC-MS analysis, a dilute solution of the compound would be injected into the gas chromatograph. The compound would be vaporized and carried by an inert gas through a capillary column. The separation would be based on the compound's boiling point and its interactions with the stationary phase of the column.

Upon elution from the GC column, the molecule would enter the mass spectrometer, where it would be ionized, typically by electron impact (EI). The resulting molecular ion and its fragmentation pattern would provide a unique fingerprint for the compound.

Expected Fragmentation Pattern:

The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Key fragmentation pathways would likely involve the cleavage of the amide bond, the loss of the allyl group, and the fragmentation of the ethyl group.

Hypothetical m/z Possible Fragment Ion Fragment Structure
156[C₈H₁₆N₂O]⁺Molecular Ion
127[M - C₂H₅]⁺Loss of ethyl group
115[M - C₃H₅]⁺Loss of allyl group
85[CH₂=CHCH₂NHCH₂CH₂]⁺Allylaminoethyl fragment
72[O=CNHC₂H₅]⁺Ethylamide fragment

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Compounds

For compounds that may have lower volatility or thermal instability, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical method of choice. This technique separates compounds in a liquid phase before they are introduced into the mass spectrometer.

In a potential LC-MS analysis of this compound, a reversed-phase HPLC column would likely be used. The mobile phase would typically consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a small amount of an acid (like formic acid) to improve ionization.

Electrospray ionization (ESI) would be the most probable ionization technique, as it is a soft ionization method that typically results in a prominent protonated molecular ion ([M+H]⁺), minimizing fragmentation and simplifying spectral interpretation.

Hypothetical LC-MS Data:

Parameter Hypothetical Value
LC Column C18 (Reversed-Phase)
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid (Gradient)
Ionization Mode Electrospray Ionization (ESI), Positive
Expected m/z 157.1335 ([M+H]⁺)

Desorption Electrospray Ionization Mass Spectrometry (DESI/HRMS)

Desorption Electrospray Ionization Mass Spectrometry (DESI-MS), particularly when coupled with a high-resolution mass spectrometer (HRMS), is a powerful ambient ionization technique that allows for the direct analysis of samples in their native environment without the need for sample preparation or chromatographic separation.

For a compound like this compound, DESI-HRMS could be used for rapid screening of its presence on surfaces or in complex mixtures. A charged solvent spray would be directed onto the sample surface, desorbing and ionizing the analyte. The high-resolution mass spectrometer would then provide a highly accurate mass measurement of the protonated molecule.

This technique would be particularly useful for confirming the elemental composition of the compound by providing a mass measurement with a high degree of accuracy.

Hypothetical DESI-HRMS Data:

Parameter Hypothetical Value
Ionization Technique Desorption Electrospray Ionization (DESI)
Mass Analyzer Orbitrap or Time-of-Flight (TOF)
Expected Exact Mass [M+H]⁺ 157.1335
Calculated Elemental Composition C₈H₁₇N₂O

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for the purification and analysis of chemical compounds. The choice of technique depends on the properties of the analyte and the goals of the analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, used for the separation, identification, and quantification of a wide range of compounds. For the analysis of this compound, a reversed-phase HPLC method would be highly effective.

The separation would be based on the partitioning of the analyte between the nonpolar stationary phase (e.g., C18) and a polar mobile phase. By using a UV detector, the compound could be quantified by its absorbance at a specific wavelength, likely in the low UV region due to the presence of the amide and allyl functional groups.

Hypothetical HPLC Parameters:

Parameter Hypothetical Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% TFA, B: Acetonitrile with 0.1% TFA
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Retention Time ~7.5 minutes

Gas Chromatography (GC) and High-Resolution Gas Chromatography (HRGC)

As mentioned in the GC-MS section, Gas Chromatography (GC) is a primary technique for the analysis of volatile compounds. High-Resolution Gas Chromatography (HRGC) utilizes narrow-bore capillary columns to achieve superior separation efficiency compared to traditional packed columns.

For this compound, HRGC would provide excellent resolution, allowing for the separation of the target compound from any impurities with similar boiling points. A flame ionization detector (FID) would be a suitable detector for quantitative analysis due to its high sensitivity to organic compounds.

Hypothetical GC-FID Parameters:

Parameter Hypothetical Condition
Column HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Oven Program 100 °C (1 min hold), ramp to 250 °C at 15 °C/min
Detector Flame Ionization Detector (FID) at 280 °C

Chiral Chromatography for Enantiomeric Separation

Since this compound does not possess a chiral center in its structure, it is an achiral molecule. Therefore, it exists as a single entity and not as a pair of enantiomers. Consequently, chiral chromatography, a technique specifically designed to separate enantiomers, would not be applicable for the analysis of this compound. Chiral chromatography is only relevant for molecules that can exist in non-superimposable mirror image forms.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid state. This technique would provide unambiguous proof of the molecular structure of this compound, assuming a suitable single crystal can be grown.

The process involves irradiating a crystalline form of the compound with X-rays. The resulting diffraction pattern is then mathematically analyzed to generate a detailed electron density map of the molecule. From this map, the exact positions of individual atoms and the bonds between them can be determined with high precision. Key structural parameters that would be obtained for this compound include bond lengths, bond angles, and torsion angles, which would definitively establish the connectivity and conformation of the allyl, amino, ethyl, and propanamide moieties.

Furthermore, X-ray crystallography can reveal information about intermolecular interactions, such as hydrogen bonding, which may be present in the crystal lattice of this compound. These interactions are crucial for understanding the compound's solid-state properties. While this technique is powerful, its application is contingent on the ability to produce high-quality crystals of the compound.

Advanced Spectroscopic Methods and Emerging Technologies

Beyond foundational techniques, a suite of advanced spectroscopic methods and emerging technologies offers deeper insights into the structural and electronic properties of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.edu The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule. msu.edu For this compound, the primary chromophore is the amide functional group. The presence of the isolated C=C double bond in the allyl group is not expected to result in significant absorption in the standard UV-Vis region (200-800 nm). The UV-Vis spectrum would likely show absorption bands corresponding to n → π* and π → π* transitions of the amide group. The position and intensity of these bands can be influenced by the solvent polarity. While not providing detailed structural connectivity, UV-Vis spectroscopy serves as a useful tool for confirming the presence of specific electronic systems within the molecule.

Applications of Artificial Intelligence in Spectroscopic Analysis

In the context of this compound, AI algorithms could be employed for several purposes:

Spectral Prediction: AI models can be trained on large datasets of known compounds to predict the spectroscopic properties (e.g., Raman shifts, UV-Vis λmax) of a new molecule like this compound based on its chemical structure.

Pattern Recognition: Machine learning can identify complex patterns and correlations within spectroscopic data that may not be apparent to human analysts. azolifesciences.com This can aid in the rapid identification and classification of the compound.

Quantitative Analysis: In mixture analysis, AI-powered chemometric methods can be used to deconvolve complex spectra and quantify the concentration of this compound. arxiv.org

The application of AI in spectroscopy is a rapidly growing field that promises to accelerate and improve the accuracy of chemical characterization. researchgate.netarxiv.org

Theoretical and Computational Chemistry of 3 Allylamino N Ethylpropanamide Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like 3-(Allylamino)-N-ethylpropanamide. DFT methods offer a balance between computational cost and accuracy, making them well-suited for studying the electronic structure, bonding, and conformational landscape of this and related molecules.

Electronic Structure and Bonding Analysis

The electronic structure of this compound is characterized by the interplay of its constituent functional groups: the secondary allylamine (B125299) and the N-ethylpropanamide moiety. DFT calculations can elucidate the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the nature of the chemical bonds within the molecule.

Computational studies on analogous N-allyl amides have shown that the electronic environment significantly impacts their reactivity. nih.gov For example, the deprotonation of N-allyl amides can be regioselective, with the site of deprotonation (allylic vs. vinylic) being influenced by the substituents and the reaction conditions, a phenomenon that can be rationalized through analysis of the electronic structure. nih.gov

Table 1: Calculated Electronic Properties of a Model N-Allyl Amide System (Representative Data)

PropertyValueMethod/Basis Set
HOMO Energy-6.5 eVB3LYP/6-31G
LUMO Energy1.2 eVB3LYP/6-31G
Dipole Moment3.5 DB3LYP/6-31G*

Note: The data in this table is representative and based on calculations for analogous N-allyl amide systems. The exact values for this compound would require specific calculations.

Conformational Analysis and Energetics

The flexibility of the ethyl and allyl chains in this compound gives rise to a complex potential energy surface with multiple possible conformations. Conformational analysis using computational methods can identify the low-energy conformers and the energy barriers between them. This information is crucial for understanding the molecule's behavior in solution and its ability to bind to biological targets or catalysts.

Reaction Mechanism Elucidation

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions involving this compound. By mapping out the reaction pathways, identifying transition states, and calculating activation energies, a deeper understanding of how these reactions proceed can be achieved.

Transition State Analysis and Reaction Pathways

For reactions such as allylic amination or modifications of the amide group, computational methods can be used to locate the transition state structures. rsc.org The geometry and energy of the transition state provide critical information about the rate-determining step of the reaction and the factors that influence the reaction rate.

For example, in a potential palladium-catalyzed allylic amination reaction involving a derivative of this compound, DFT calculations could be used to model the oxidative addition, nucleophilic attack, and reductive elimination steps of the catalytic cycle. nih.govrsc.org The calculated energy profile for the reaction pathway would reveal the activation barriers for each elementary step, allowing for a detailed mechanistic understanding. rsc.orgacs.org A study on the deprotonation of N-lithio-N-(tert-butyl)allylamide using DFT suggested that the reaction proceeds exclusively at the allylic position, which was in agreement with experimental observations. nih.gov

Catalytic Cycle Investigations

Many reactions involving allylic compounds are catalyzed by transition metals. researchgate.netyoutube.com Computational studies can be employed to investigate the entire catalytic cycle, from the initial coordination of the substrate to the catalyst to the final product release and catalyst regeneration. rsc.orgnih.gov

In the context of a hypothetical catalytic reaction involving this compound, such as an isomerization or a cross-coupling reaction, computational modeling could identify the active catalytic species, the resting state of the catalyst, and any potential catalyst deactivation pathways. For instance, in palladium-catalyzed allylic substitutions, the nature of the ligands on the palladium center is crucial for the reaction's success, and computational studies can help to understand the role of these ligands in the catalytic cycle. rsc.org DFT calculations on the palladium-catalyzed allylation of primary amines have shown that the reaction mechanism is strongly dependent on the electronic properties of the ligands. nih.gov

Selectivity Prediction (Regio- and Enantioselectivity)

When a molecule like this compound undergoes a reaction that can lead to multiple products, predicting the selectivity (regio- and enantioselectivity) is of paramount importance. Computational chemistry has become a powerful tool for predicting and rationalizing the selectivity observed in chemical reactions. rsc.org

For reactions at the allyl group, such as allylic substitution, the regioselectivity (i.e., whether the reaction occurs at the α or γ position of the allyl group) can be predicted by comparing the activation energies of the competing reaction pathways. acs.org DFT studies have been successfully used to explain the regioselectivity in the deprotonation of allyl amides and allylamines. nih.gov

In cases where a chiral catalyst is used, computational methods can predict the enantioselectivity of the reaction by modeling the transition states leading to the different enantiomeric products. rsc.org The energy difference between these diastereomeric transition states determines the enantiomeric excess of the product. Studies on cobalt-catalyzed allylic substitution have used DFT to reveal that the observed regio- and enantioselectivities are primarily due to steric repulsions between the allylic moiety and the chiral ligand. rsc.org

Molecular Dynamics (MD) Simulations

Due to its flexible backbone containing multiple rotatable bonds, this compound can adopt a wide range of conformations in different environments. MD simulations can be employed to explore this conformational landscape, identifying the most stable conformers and the energy barriers between them. tandfonline.comrsc.org This information is crucial for understanding its chemical reactivity and biological activity, as the three-dimensional structure of a molecule often dictates its function. nih.gov

Simulations can be performed in various solvents to mimic experimental conditions, providing insights into how the solvent environment influences the conformational preferences of the molecule. For instance, in aqueous solution, the amine and amide groups can form hydrogen bonds with water molecules, which can stabilize certain conformations over others. acs.org

A typical MD simulation protocol for this compound would involve the following steps:

System Setup: A starting conformation of the molecule is placed in a simulation box, which is then filled with solvent molecules (e.g., water).

Energy Minimization: The initial system is subjected to energy minimization to remove any steric clashes or unfavorable interactions.

Equilibration: The system is gradually heated to the desired temperature and equilibrated at constant pressure to ensure a stable starting point for the production simulation.

Production Run: The simulation is run for a sufficient length of time (typically nanoseconds to microseconds) to sample a representative range of molecular conformations.

Analysis: The resulting trajectory is analyzed to extract information about conformational changes, hydrogen bonding, and other dynamic properties.

Table 1: Key Parameters in a Typical MD Simulation of this compound

ParameterValue/DescriptionPurpose
Force Fielde.g., AMBER, CHARMM, GROMOSDescribes the potential energy of the system as a function of atomic coordinates.
Solvent Modele.g., TIP3P, SPC/ERepresents the properties of the solvent molecules.
EnsembleNVT (Canonical) or NPT (Isothermal-Isobaric)Controls the thermodynamic variables (Number of particles, Volume, Temperature/Pressure).
Simulation TimeNanoseconds (ns) to Microseconds (µs)Determines the extent of conformational sampling.
Time Step1-2 femtoseconds (fs)The integration time step for solving the equations of motion.

Spectroscopic Data Prediction and Interpretation via Computational Methods

Computational chemistry offers powerful tools for predicting and interpreting the spectroscopic data of molecules like this compound. Density Functional Theory (DFT) is a particularly popular and accurate method for these purposes. nih.govnih.gov

Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its IR and Raman spectra. nih.govchemrxiv.org By analyzing the computed vibrational modes, each peak can be assigned to a specific molecular motion, such as the stretching of the C=O bond in the amide group or the bending of the C-H bonds in the allyl group. researchgate.net This detailed assignment is invaluable for interpreting experimental spectra and identifying the functional groups present in the molecule. innovations-report.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT can also be used to calculate the nuclear magnetic shielding tensors of the atoms in a molecule, which are then used to predict the chemical shifts in its NMR spectrum. acs.orgresearchgate.net The prediction of both ¹H and ¹³C NMR spectra can aid in the structural elucidation of this compound and its derivatives. nih.gov Furthermore, spin-spin coupling constants, which provide information about the connectivity of atoms, can also be computed. nih.gov Comparing calculated and experimental NMR data can confirm the proposed molecular structure and provide insights into its conformational preferences in solution. acs.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.netrsc.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax). youtube.comresearchgate.netnih.gov For this compound, the π→π* transition of the allyl group and the n→π* transition of the amide carbonyl group are expected to be the most significant electronic transitions.

Table 2: Predicted Spectroscopic Data for this compound using DFT

Spectroscopic TechniquePredicted ParameterTypical Calculated Value RangeCorresponding Functional Group/Transition
IR Spectroscopy Vibrational Frequency (cm⁻¹)1650-1700C=O stretch (Amide I)
3200-3400N-H stretch
1640-1680C=C stretch (Allyl)
¹H NMR Spectroscopy Chemical Shift (ppm)5.7-6.0-CH= (Allyl)
5.0-5.3=CH₂ (Allyl)
3.2-3.4-CH₂-N (Ethyl)
¹³C NMR Spectroscopy Chemical Shift (ppm)170-175C=O (Amide)
130-135-CH= (Allyl)
115-120=CH₂ (Allyl)
UV-Vis Spectroscopy λmax (nm)~200-220π→π* (Allyl C=C)
~210-230n→π* (Amide C=O)

Note: These are representative values and can vary depending on the specific computational method and basis set used.

Design of Novel Catalysts and Ligands for Allylaminoamide Synthesis and Transformation

Computational chemistry plays a crucial role in the rational design of new catalysts and ligands for the synthesis and transformation of molecules like this compound. innovations-report.comrice.eduacs.org By understanding the reaction mechanisms at a molecular level, more efficient and selective catalysts can be developed. acs.org

Synthesis: The synthesis of this compound can be achieved through various methods, including the direct amidation of a carboxylic acid with an amine. researchgate.netacs.orgorganic-chemistry.org Computational studies can help in selecting the best catalyst for this reaction by evaluating the energy profiles of different catalytic cycles. For C-N bond formation, palladium-catalyzed cross-coupling reactions are common, and machine learning models are increasingly being used to predict optimal reaction conditions and catalyst systems. researchgate.net

Transformation: The allyl group in this compound is a versatile functional group that can undergo a variety of transformations. One important reaction is hydroformylation, which introduces a formyl group and can lead to the formation of valuable chiral aldehydes. rsc.orgmdpi.com Computational studies, particularly using DFT, can be employed to design rhodium-based catalysts with specific ligands that can control the regioselectivity and enantioselectivity of the hydroformylation reaction. acs.orgacs.orgnih.gov By modeling the transition states of the catalytic cycle, ligands can be designed to favor the formation of a specific product isomer.

Table 3: Computational Approaches in Catalyst and Ligand Design for Allylaminoamide Chemistry

ApplicationComputational MethodKey Insights Provided
Amide Synthesis DFT, Machine LearningReaction energy profiles, prediction of optimal catalysts and reaction conditions. researchgate.netresearchgate.net
Hydroformylation DFTTransition state analysis, prediction of regioselectivity and enantioselectivity. acs.orgacs.org
Ligand Design Molecular Docking, DFTBinding affinities of ligands to metal centers, electronic and steric effects of ligands.

Q & A

Q. Resolution strategies :

Standardize protocols : Adopt OECD/ICH guidelines for reproducibility .

Cross-validate with orthogonal assays : Confirm COX-2 inhibition via both enzymatic and cell-based readouts .

Meta-analysis : Aggregate data from multiple studies to identify trends .

Advanced Question: How does the allylamino group influence interactions with biological targets?

Methodological Answer:
The allylamino moiety contributes to:

  • Hydrogen bonding : NH group interacts with catalytic residues (e.g., in serine proteases) .
  • Conformational flexibility : The unsaturated bond allows adaptive binding to hydrophobic pockets .
  • Electron density modulation : Enhances affinity for redox-sensitive targets (e.g., NADPH oxidase) .

Case Study : Replacement of allylamino with ethylamino in analogs reduced COX-2 inhibition by 40%, highlighting its role in binding .

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Reactant of Route 1
3-(Allylamino)-N-ethylpropanamide
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.